molecular formula C11H16N2O2S B5173721 N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea

N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea

Cat. No. B5173721
M. Wt: 240.32 g/mol
InChI Key: MLNWAMQXEKVQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea, also known as MEMPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MEMPT belongs to the class of thiourea derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.

Scientific Research Applications

N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea is in the treatment of cancer. Several studies have shown that N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has also been shown to possess antiviral activity against the hepatitis B virus and the herpes simplex virus.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea is not fully understood. However, it is believed that N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea exerts its antitumor and antiviral effects by inhibiting the activity of certain enzymes that are involved in the replication of cancer cells and viruses. In addition, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to have a number of biochemical and physiological effects. For example, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics. In addition, N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its relatively low toxicity. N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea has been shown to be well-tolerated in animal studies, and no significant toxic effects have been reported. However, one of the limitations of using N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea. One area of research is the development of more efficient synthesis methods for N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea, which may help to reduce the cost and increase the availability of this compound. In addition, further studies are needed to fully elucidate the mechanism of action of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea and to identify its molecular targets. Finally, additional preclinical and clinical studies are needed to evaluate the safety and efficacy of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea as a potential therapeutic agent for cancer and viral infections.

Synthesis Methods

N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea can be synthesized by the reaction of 2-methoxyaniline with potassium thiocyanate in the presence of ethyl chloroformate and triethylamine. The resulting product is then treated with 2-methoxyethylamine to yield N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea. The synthesis of N-(2-methoxyethyl)-N'-(2-methoxyphenyl)thiourea is a relatively straightforward process and can be achieved in high yields.

properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-14-8-7-12-11(16)13-9-5-3-4-6-10(9)15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNWAMQXEKVQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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